2-tert-Butoxy-4-fluorobenzaldehyde
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Overview
Description
2-tert-Butoxy-4-fluorobenzaldehyde is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with a tert-butoxy group and a fluorine atom. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives often interact with proteins or enzymes in the body, altering their function .
Mode of Action
Benzaldehyde derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
It’s known that benzaldehyde derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The reactions it undergoes could potentially alter the function of target molecules, leading to changes at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-4-fluorobenzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxy-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
Oxidation: 2-tert-Butoxy-4-fluorobenzoic acid.
Reduction: 2-tert-Butoxy-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-tert-Butoxy-4-fluorobenzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-tert-Butoxy-4-fluorobenzaldehyde can be compared with other similar compounds such as:
2-tert-Butoxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobenzaldehyde: Lacks the tert-butoxy group, leading to different chemical behavior.
2-tert-Butoxy-4-chlorobenzaldehyde: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)14-10-6-9(12)5-4-8(10)7-13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSSTYSPJTNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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